1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
Overview
Description
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorophenoxyethyl group and a pyrrolidine-1-carbothioyl group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole is reacted with 2-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine-1-Carbothioyl Group: The pyrrolidine-1-carbothioyl group can be attached through a reaction with pyrrolidine-1-carbothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate or sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE: Similar structure but with a different position of the chlorine atom on the phenoxy group.
1-[2-(2-BROMOPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenoxyethyl group and the pyrrolidine-1-carbothioyl group provides distinct properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-18-8-2-4-10-20(18)25-14-13-24-15-17(16-7-1-3-9-19(16)24)21(26)23-11-5-6-12-23/h1-4,7-10,15H,5-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGIELSZVUHCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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